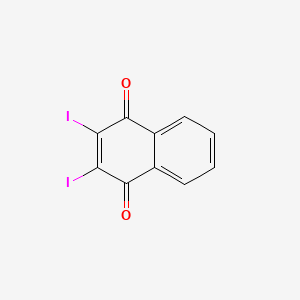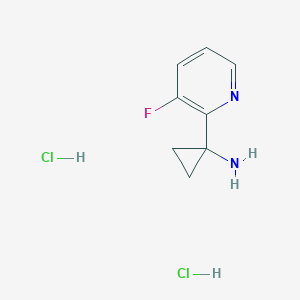
1-(3-Fluoropyridin-2-YL)cyclopropanamine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C8H9FN2. It is a derivative of cyclopropanamine, featuring a fluoropyridinyl group attached to the cyclopropane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Fluoropyridinyl Group: The fluoropyridinyl group can be introduced through a nucleophilic substitution reaction, where a suitable fluoropyridine derivative reacts with the cyclopropane intermediate.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The fluoropyridinyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropane ring provides structural rigidity, which can enhance binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluoropyridin-2-YL)cyclopropanamine: This compound is similar but lacks the dihydrochloride salt form.
1-(3-Chloropyridin-2-YL)cyclopropanamine: This compound features a chloropyridinyl group instead of a fluoropyridinyl group.
1-(3-Bromopyridin-2-YL)cyclopropanamine: This compound features a bromopyridinyl group instead of a fluoropyridinyl group.
Uniqueness: 1-(3-Fluoropyridin-2-YL)cyclopropanamine dihydrochloride is unique due to the presence of the fluoropyridinyl group, which can enhance its chemical reactivity and binding properties. The dihydrochloride salt form also improves its solubility and stability, making it more suitable for various applications .
Eigenschaften
Molekularformel |
C8H11Cl2FN2 |
|---|---|
Molekulargewicht |
225.09 g/mol |
IUPAC-Name |
1-(3-fluoropyridin-2-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C8H9FN2.2ClH/c9-6-2-1-5-11-7(6)8(10)3-4-8;;/h1-2,5H,3-4,10H2;2*1H |
InChI-Schlüssel |
WIJYXEYNEBTIPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=C(C=CC=N2)F)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



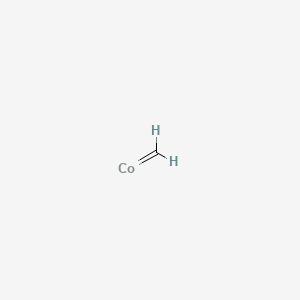
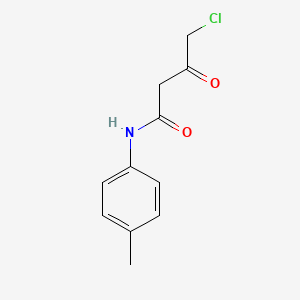
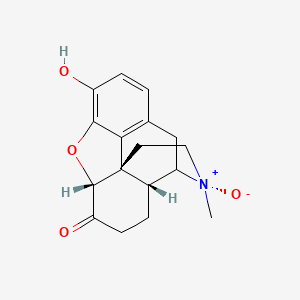
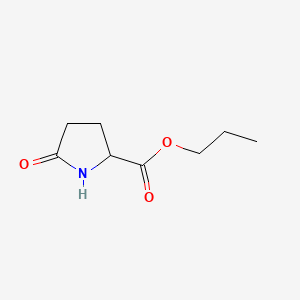

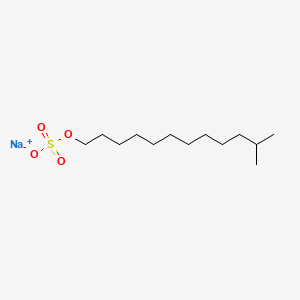

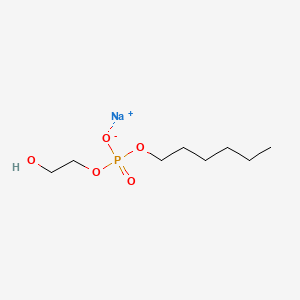
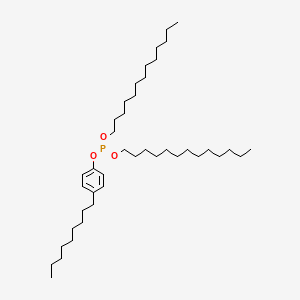

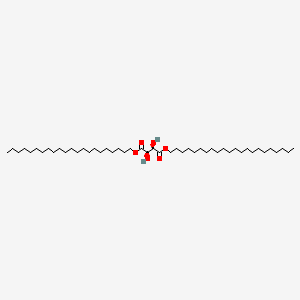
![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)
